molecular formula C12H16BrNO B11849478 N-(4-Bromo-2-isopropyl-6-methylphenyl)acetamide

N-(4-Bromo-2-isopropyl-6-methylphenyl)acetamide

Cat. No.: B11849478
M. Wt: 270.17 g/mol
InChI Key: QWBZRGMQDOXOKV-UHFFFAOYSA-N
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Description

N-(4-Bromo-2-isopropyl-6-methylphenyl)acetamide is an organic compound with the molecular formula C12H16BrNO It is a derivative of acetamide, where the acetamide group is substituted with a 4-bromo-2-isopropyl-6-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromo-2-isopropyl-6-methylphenyl)acetamide typically involves the reaction of 4-bromo-2-isopropyl-6-methylaniline with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. Continuous flow reactors may be employed to ensure consistent product quality and to reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromo-2-isopropyl-6-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the bromo group to other functional groups such as amines.

    Substitution: The bromo group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as sodium azide or potassium thiocyanate can be used for substitution reactions.

Major Products Formed

    Oxidation: this compound N-oxide.

    Reduction: N-(4-Amino-2-isopropyl-6-methylphenyl)acetamide.

    Substitution: N-(4-Azido-2-isopropyl-6-methylphenyl)acetamide.

Scientific Research Applications

N-(4-Bromo-2-isopropyl-6-methylphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-Bromo-2-isopropyl-6-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of certain bacteria by interfering with their metabolic pathways or induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

N-(4-Bromo-2-isopropyl-6-methylphenyl)acetamide can be compared with other similar compounds such as:

    N-(4-Bromo-2-methylphenyl)acetamide: This compound has a similar structure but lacks the isopropyl group, which may affect its biological activity and chemical reactivity.

    N-(4-Bromo-2-isopropylphenyl)acetamide: This compound lacks the methyl group, which may influence its solubility and interaction with molecular targets.

    N-(4-Bromo-2-isopropyl-6-methylphenyl)benzamide: This compound has a benzamide group instead of an acetamide group, which may alter its pharmacokinetic properties.

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C12H16BrNO

Molecular Weight

270.17 g/mol

IUPAC Name

N-(4-bromo-2-methyl-6-propan-2-ylphenyl)acetamide

InChI

InChI=1S/C12H16BrNO/c1-7(2)11-6-10(13)5-8(3)12(11)14-9(4)15/h5-7H,1-4H3,(H,14,15)

InChI Key

QWBZRGMQDOXOKV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1NC(=O)C)C(C)C)Br

Origin of Product

United States

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